4-[5-(Bromomethyl)-4,5-dihydro-1,2-oxazol-3-yl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[5-(Bromomethyl)-4,5-dihydro-1,2-oxazol-3-yl]benzoic acid is a compound that belongs to the class of benzoic acids It is characterized by the presence of a bromomethyl group attached to a benzoic acid moiety, along with a dihydro-1,2-oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Bromomethyl)-4,5-dihydro-1,2-oxazol-3-yl]benzoic acid typically involves multiple steps. One common method starts with the bromination of a precursor compound, such as p-toluic acid, to introduce the bromomethyl group. This is followed by the formation of the dihydro-1,2-oxazole ring through a cyclization reaction. The reaction conditions often involve the use of reagents like N-bromosuccinimide (NBS) for bromination and various catalysts for cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired product specifications .
Analyse Chemischer Reaktionen
Types of Reactions
4-[5-(Bromomethyl)-4,5-dihydro-1,2-oxazol-3-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to remove the bromine atom.
Substitution: The bromomethyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions
Major Products Formed
The major products formed from these reactions include carboxylic acids, reduced benzoic acid derivatives, and various substituted benzoic acids, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-[5-(Bromomethyl)-4,5-dihydro-1,2-oxazol-3-yl]benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, such as antihypertensive drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 4-[5-(Bromomethyl)-4,5-dihydro-1,2-oxazol-3-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromomethylbenzoic acid: Shares the bromomethyl group but lacks the dihydro-1,2-oxazole ring.
4-Chloromethylbenzoic acid: Similar structure but with a chlorine atom instead of bromine.
4-Methylbenzoic acid: Lacks the halogen substituent but has a similar benzoic acid core
Uniqueness
4-[5-(Bromomethyl)-4,5-dihydro-1,2-oxazol-3-yl]benzoic acid is unique due to the presence of both the bromomethyl group and the dihydro-1,2-oxazole ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
835594-15-5 |
---|---|
Molekularformel |
C11H10BrNO3 |
Molekulargewicht |
284.11 g/mol |
IUPAC-Name |
4-[5-(bromomethyl)-4,5-dihydro-1,2-oxazol-3-yl]benzoic acid |
InChI |
InChI=1S/C11H10BrNO3/c12-6-9-5-10(13-16-9)7-1-3-8(4-2-7)11(14)15/h1-4,9H,5-6H2,(H,14,15) |
InChI-Schlüssel |
AWWRMSLZOCFVLL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(ON=C1C2=CC=C(C=C2)C(=O)O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.